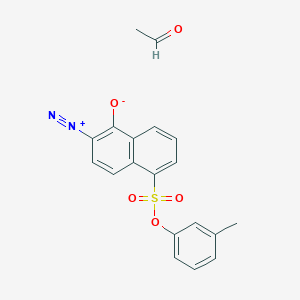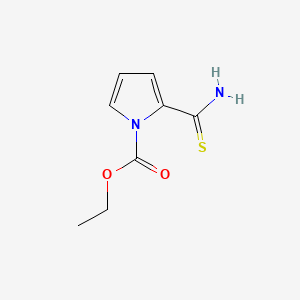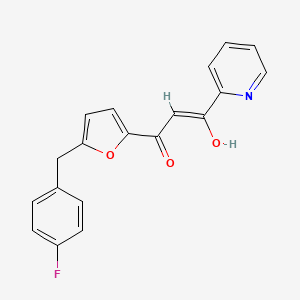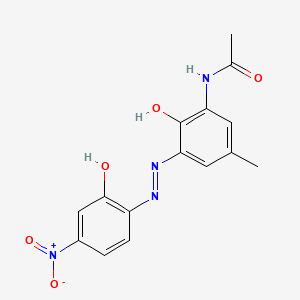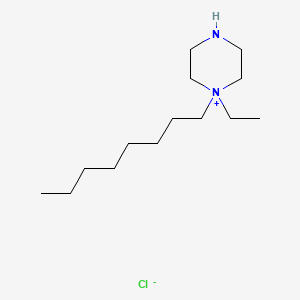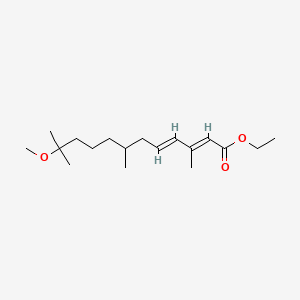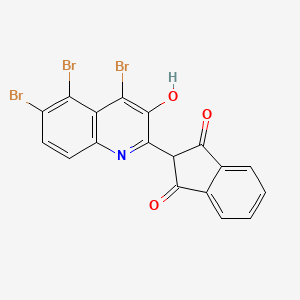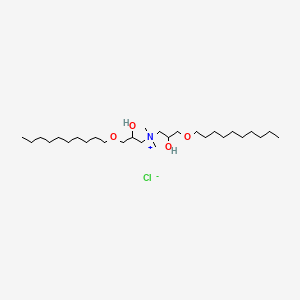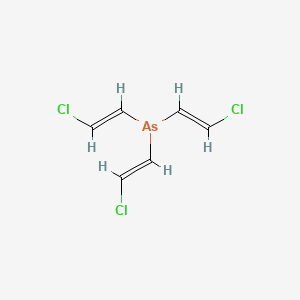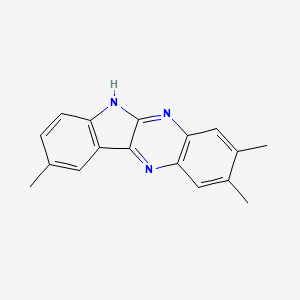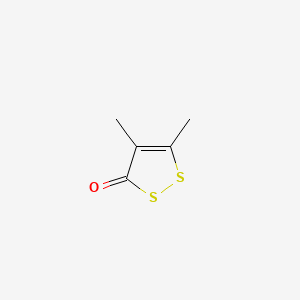
4,5-Dimethyl-1,2-dithiol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,2-dithiol-3-one is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithioles, which are known for their diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2-dithiol-3-one typically involves the reaction of O-isopropyl S-3-oxobutan-2-yl dithiocarbonate with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-1,2-dithiol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the molecule, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1,2-dithiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-1,2-dithiol-3-one involves its ability to donate sulfur atoms, which can interact with various molecular targets. This interaction can modulate different biochemical pathways, leading to its observed pharmacological effects. For instance, it can act as a hydrogen sulfide donor, influencing cellular signaling pathways and exerting protective effects against oxidative stress .
Comparación Con Compuestos Similares
4,5-Dimethyl-1,3-dioxol-2-one: This compound is structurally similar but contains oxygen atoms instead of sulfur.
Benzene-1,2-dithiol: Another sulfur-containing compound, known for its use in the synthesis of metal complexes and as a ligand in coordination chemistry.
Uniqueness: 4,5-Dimethyl-1,2-dithiol-3-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to donate sulfur atoms and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
35659-69-9 |
|---|---|
Fórmula molecular |
C5H6OS2 |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
4,5-dimethyldithiol-3-one |
InChI |
InChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3 |
Clave InChI |
KEAHYHMUZVNUOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SSC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



